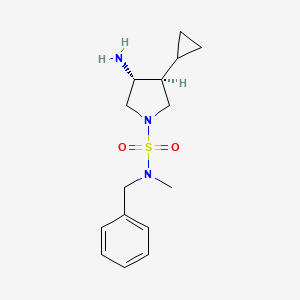

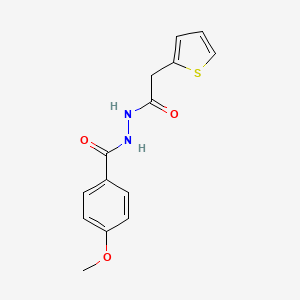

![molecular formula C16H18N2O3S B5675250 N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5675250.png)

N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EPN or EPN-1, and it belongs to the class of sulfonamide compounds. EPN-1 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for future drug development.

Zukünftige Richtungen

The future directions for the study of N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)acetamide could involve further exploration of its biological activities, potential applications, and the development of new derivatives. The compound’s potential as a ligand in metal complexation reactions could also be an interesting area of study .

Wirkmechanismus

Target of Action

The compound N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)acetamide, also known as Cambridge id 5268250 or Oprea1_026304, primarily targets the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is a protein that transports neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine into synaptic vesicles for storage until needed for release during neurotransmission .

Mode of Action

The compound acts as an inhibitor of VMAT2 , reducing dopamine storage and release . This action curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes certain neurological disorders . By inhibiting VMAT2, the compound results in stronger “stop” signals and weaker “go” signals in the motor striatum, leading to robust therapeutic effects .

Biochemical Pathways

The inhibition of VMAT2 affects the dopaminergic pathway . This pathway is involved in various functions, including motor control, reward, and the release of various hormones. The compound’s action on this pathway can lead to changes in these functions, potentially providing therapeutic benefits for conditions like tardive dyskinesia .

Pharmacokinetics

Pharmacokinetics generally involves processes such as absorption into the bloodstream, distribution throughout the body, metabolism by enzymes, and excretion from the body . These processes can be influenced by various factors, including the compound’s chemical properties, the route of administration, and individual patient characteristics .

Result of Action

The inhibition of VMAT2 by the compound leads to a reduction in the release of dopamine . This can result in a decrease in the overstimulation of D2 dopamine receptors in the motor striatum, potentially reducing the symptoms of conditions like tardive dyskinesia . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s physiological state, and genetic factors . For example, the presence of certain enzymes can affect the metabolism of the compound, potentially influencing its efficacy and side effects . Additionally, genetic variations can affect the patient’s response to the compound .

Biochemische Analyse

Biochemical Properties

They exhibit antimicrobial and anticancer activities, and their inhibition of dihydrofolate reductase (DHFR) is considered one of the most prominent mechanisms through which they exhibit these activities .

Cellular Effects

The cellular effects of N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)acetamide are yet to be fully elucidated. Sulfonamide derivatives have been shown to exert various effects on cells. For instance, they can cause cell cycle arrest in the G1 phase . They can also inhibit various enzymes and proteins, disrupting cellular processes .

Molecular Mechanism

This inhibition can disrupt DNA replication and cell division, leading to cell death .

Eigenschaften

IUPAC Name |

N-[4-[(2-ethylphenyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-3-13-6-4-5-7-16(13)18-22(20,21)15-10-8-14(9-11-15)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGVRPCXVSXZFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5675172.png)

![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5675179.png)

![8-[(3-ethylisoxazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5675181.png)

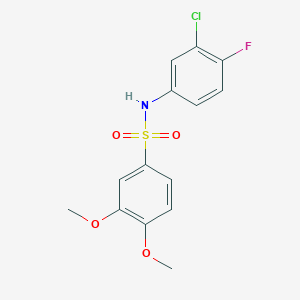

![N,N-dimethyl-4-[(1-methyl-1H-indol-6-yl)carbonyl]-1-piperazinesulfonamide](/img/structure/B5675207.png)

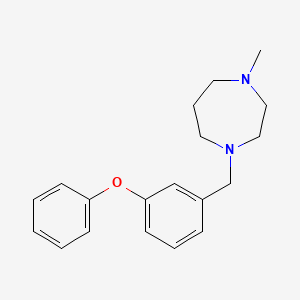

![1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5675211.png)

![6-[2-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5675219.png)

![2-(1H-benzimidazol-2-yl)-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B5675237.png)